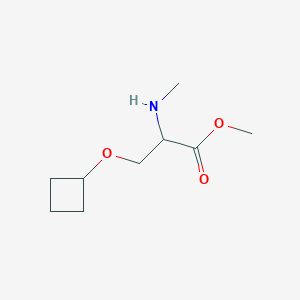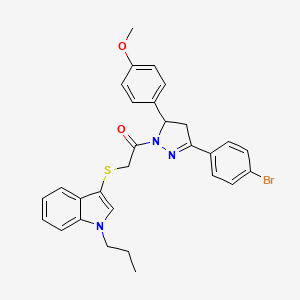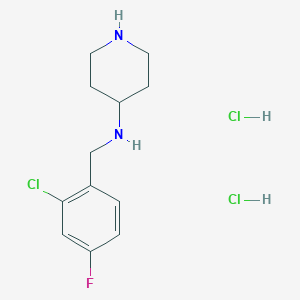![molecular formula C18H19N3O3S B2752231 N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide CAS No. 851780-65-9](/img/structure/B2752231.png)
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide” is a chemical compound that belongs to the class of pyrazoline derivatives . Pyrazoline derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of this compound involves a mixture of pyrazoline derivatives and acetyl chloride in dioxane . The reaction mixture is left for 5 hours at room temperature, then poured onto ice-water, and extracted with dichloromethane .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazoline core, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . The pyrazoline core is substituted with acetyl and phenyl groups .Applications De Recherche Scientifique
Interaction Studies and Molecular Properties
Research on quinoxaline derivatives, closely related to the pyrazole compounds, explores the effects of temperature and concentration on molecular interactions, emphasizing the importance of such compounds in understanding solute-solute and solute-solvent interactions. These studies highlight the potential application of N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide in elucidating intermolecular forces and properties in solution, which is crucial for designing better pharmaceuticals and materials (Raphael, Bahadur, & Ebenso, 2015).
Synthesis and Catalysis
The synthesis of complex organic compounds, including pyrrolidines and diarylpyrazoles, reveals the importance of sulfonamide groups in facilitating reactions and achieving high yields and selectivity. This underscores the role of sulfonamides in organic synthesis, particularly in constructing nitrogen-containing heterocycles, which are prevalent in many bioactive molecules. The methodologies developed can be applied to synthesize related compounds for use in medicinal chemistry and material science (Craig, Jones, & Rowlands, 2000).
Corrosion Inhibition
Studies on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides demonstrate their effectiveness as corrosion inhibitors, revealing the potential application of similar sulfonamide compounds in protecting metals against corrosion. This application is vital for extending the lifespan of metal structures and components in harsh chemical environments, highlighting the compound's relevance in materials science and engineering (Olasunkanmi et al., 2016).
Insecticidal Activity
Research into pyrazole methanesulfonates for their insecticidal properties indicates a potential application of similar compounds in developing new, effective insecticides. The ability to target specific pests while minimizing mammalian toxicity is crucial for agricultural and public health applications, suggesting a role for sulfonamide derivatives in pest control strategies (Finkelstein & Strock, 1997).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various biochemical changes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Propriétés
IUPAC Name |
N-[3-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-13(22)21-18(14-7-4-3-5-8-14)12-17(19-21)15-9-6-10-16(11-15)20-25(2,23)24/h3-11,18,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBWVFQBGAXZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


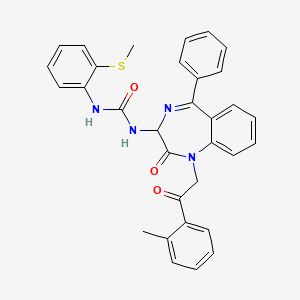
![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B2752150.png)
![Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2752152.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2752153.png)
![2-Chloro-N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]propanamide](/img/structure/B2752154.png)

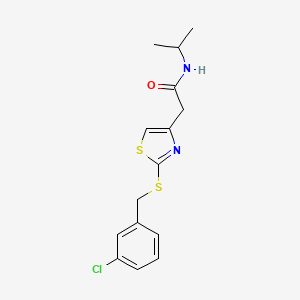
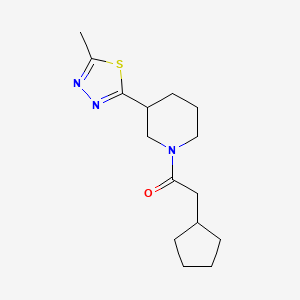
![N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2752162.png)
